
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures.
Biochemical and physiological effects:
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its effects on GABA levels, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to alter the expression of various genes and proteins in the brain, including those involved in synaptic transmission and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in laboratory experiments is its high potency and selectivity for GABA transaminase. This allows researchers to manipulate GABA levels in the brain with a high degree of precision. However, the complex synthesis process and potential toxicity of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide can present challenges for its use in laboratory experiments.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of anxiety disorders, which are thought to involve dysregulation of GABA levels in the brain. Additionally, researchers are investigating the use of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in combination with other drugs for the treatment of addiction and other neurological disorders. Finally, further studies are needed to fully understand the long-term effects and potential toxicity of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in humans.
Méthodes De Synthèse
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various starting materials, including piperidine, cyclopropylamine, and 4-methoxy-3-methylbenzenesulfonyl chloride. The synthesis of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide is a complex process that requires extensive knowledge of organic chemistry and specialized laboratory equipment.
Applications De Recherche Scientifique
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain, resulting in a reduction in seizure activity. Additionally, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been investigated for its potential use in the treatment of addiction, with promising results in animal models of cocaine and nicotine addiction.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-15-5-6-16(2)20(13-15)23-22(25)18-9-11-24(12-10-18)29(26,27)19-7-8-21(28-4)17(3)14-19/h5-8,13-14,18H,9-12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLIGOYZGGFNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

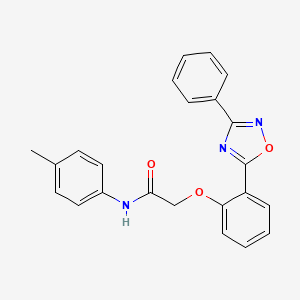
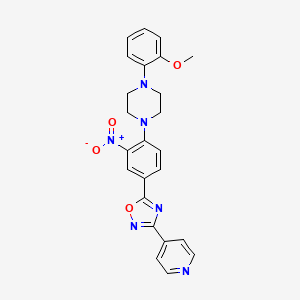


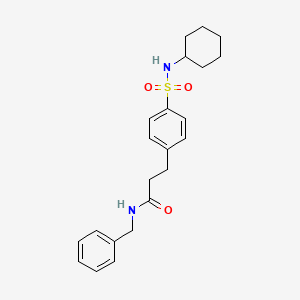

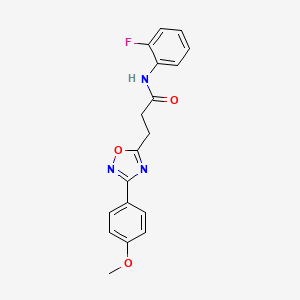

![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)
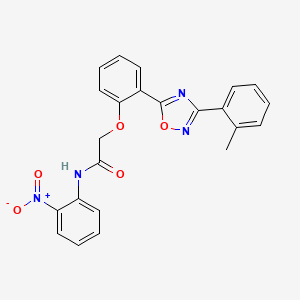
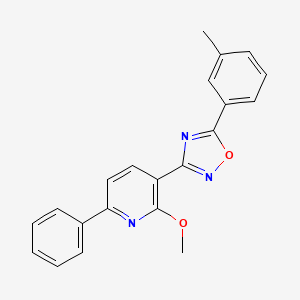

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)